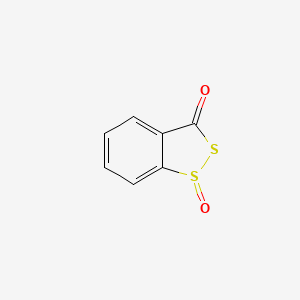

3H-1,2-Benzodithiol-3-one 1-oxide

Description

Historical Context and Significance within Sulfur Heterocycle Chemistry

The study of sulfur heterocycles has a rich history, driven by the diverse biological activities and synthetic utilities of these compounds. The benzodithiole framework, in particular, has been a subject of interest for decades. While the parent compound, 3H-1,2-Benzodithiol-3-one, is a known heterocyclic building block, its oxidized derivative, the 1-oxide, represents a more specialized area of investigation. sigmaaldrich.com The development of synthetic methods for sulfur-containing heterocycles has been a long-standing pursuit in organic chemistry. researchgate.net The exploration into benzodithiole oxides was part of a broader effort to understand the generation and reactivity of related sulfur-containing species like o-thiobenzoquinone methide and benzo[b]thiete. acs.org The significance of thiosulfinate derivatives, a class to which 3H-1,2-Benzodithiol-3-one 1-oxide belongs, is underscored by their presence in natural products, such as those from Allium species, and their potential therapeutic applications. nih.gov

Structural Classification and Nomenclature within the Benzodithiolone Family

This compound is systematically named as a derivative of the 3H-1,2-benzodithiole ring system. The nomenclature indicates a five-membered ring containing two adjacent sulfur atoms fused to a benzene (B151609) ring. The "-3-one" suffix denotes a carbonyl group at the third position of the heterocyclic ring, and "1-oxide" specifies that one of the sulfur atoms (at position 1) is oxidized to a sulfoxide (B87167). This compound belongs to the family of benzodithiolones, which are characterized by the core benzodithiole structure with a ketone functional group. It is also classified as a thiosulfinate, which is a functional group with the structure R-S(O)-S-R'.

The structural properties of this and related compounds have been investigated using various spectral methods. acs.org The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the possibility of stereoisomers.

Table 1: Structural and Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-Oxo-1,2-benzodithiol-3-one |

| CAS Number | 1677-27-6 (for parent compound) |

| Molecular Formula | C₇H₄O₂S₂ |

| Molecular Weight | 184.24 g/mol |

| SMILES String | O=S1SC(=O)c2ccccc12 |

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has primarily focused on their synthetic applications and reactivity. One of the most notable applications is the use of its dioxide derivative, 3H-1,2-benzodithiole-3-one 1,1-dioxide, as a sulfurizing reagent in the synthesis of oligonucleoside phosphorothioates, which are important in antisense therapy. acs.org

Studies have also explored the reactions of this compound with nucleophiles, such as thiols. acs.org These investigations are relevant to understanding the mechanism of action of certain antitumor antibiotics. acs.org The chemistry of thiosulfinates, in general, is a broad area of research, with studies on their synthesis, decomposition, and antioxidant properties. acs.orgrsc.org The potential of thiosulfinate derivatives as anticancer agents has also been an active area of investigation. nih.gov More recent research has focused on developing new synthetic routes to the benzodithiole skeleton using modern catalytic methods, such as copper-catalyzed reactions. acs.orgnih.gov These advancements provide more efficient access to a variety of substituted benzodithioles, which can then be converted to their oxidized forms for further study and application. acs.orgnih.gov

Table 2: Key Research Findings

| Research Area | Key Findings |

|---|---|

| Sulfurizing Reagents | The related 1,1-dioxide is an effective sulfur-transfer agent for synthesizing phosphorothioate (B77711) oligonucleotides. acs.org |

| Reactivity Studies | Reacts with thiols, providing insights into the mechanisms of action of natural products. acs.org |

| Anticancer Research | Thiosulfinate derivatives have shown specificity towards multidrug-resistant cancer cells. nih.gov |

| Synthetic Methodology | Copper-catalyzed methods have been developed for the efficient synthesis of the benzodithiole core structure. acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66304-00-5 |

|---|---|

Molecular Formula |

C7H4O2S2 |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

1-oxo-1λ4,2-benzodithiol-3-one |

InChI |

InChI=1S/C7H4O2S2/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H |

InChI Key |

RFKVIOFDUHRMTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SS2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3h 1,2 Benzodithiol 3 One 1 Oxide

Direct Synthesis Routes

Direct synthesis routes to 3H-1,2-benzodithiol-3-one 1-oxide primarily involve the modification of a pre-existing 3H-1,2-benzodithiol-3-one skeleton or the assembly of the molecule through multistep sequences.

The most straightforward approach to this compound is the oxidation of its corresponding precursor, 3H-1,2-benzodithiol-3-one. sigmaaldrich.com This method's success hinges on the careful selection of oxidizing agents and reaction conditions to achieve the desired level of oxidation.

For the synthesis of related sulfur-containing heterocyclic compounds, strong oxidizing agents have been employed to achieve exhaustive oxidation. While specific quantitative oxidation of 3H-1,2-benzodithiol-3-one to its 1-oxide using dimethyldioxirane (B1199080) is not extensively detailed in readily available literature, the principle of using potent oxidants is established for similar structures. For instance, the Beaucage reagent, 3H-1,2-benzodithiol-3-one 1,1-dioxide, is a well-known sulfurizing agent used in the synthesis of phosphorothioate (B77711) oligonucleotides, highlighting the accessibility of higher oxidation states of the benzodithiole ring system. acs.orgchemimpex.com

Achieving selective mono-oxidation to form this compound requires milder and more controlled oxidizing conditions to prevent the formation of the corresponding 1,1-dioxide. The challenge lies in modulating the reactivity of the sulfur atoms within the dithiole ring. The cyclic sulfoxide (B87167) by-product formed during the application of the Beaucage reagent is itself a potent oxidizing agent, which suggests that the mono-oxide is an intermediate that can be further oxidized. acs.org The controlled formation of such mono-oxides is crucial for accessing specific reactivity profiles of these heterocyclic systems.

Multistep syntheses provide a versatile platform for the construction of the 3H-1,2-benzodithiol-3-one core, which can then be subjected to oxidation. These pathways often begin with readily available aromatic and sulfur-containing compounds. youtube.comyoutube.comyoutube.com For example, the synthesis of the related 3H-1,2-benzodithiole-3-thione has been achieved by reacting 2,2'-dithiodibenzoic acid with phosphorus pentasulfide. researchgate.net Another approach involves the sulfuration of 3-oxoesters using reagents like Lawesson's reagent and elemental sulfur. nih.govmdpi.com Such strategies, which build the benzodithiole ring system from the ground up, offer flexibility in introducing various substituents onto the aromatic ring. Once the 3H-1,2-benzodithiol-3-one or a related precursor is synthesized, a subsequent controlled oxidation step would yield the target this compound.

Oxidation of 3H-1,2-Benzodithiol-3-one Precursors

Alternative and Emerging Synthetic Strategies

Beyond the direct oxidation of pre-formed benzodithioles, other synthetic strategies are emerging that focus on the efficient construction of the benzodithiole skeleton itself.

Ring-closing reactions represent a powerful tool in heterocyclic synthesis. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org A notable example is the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur, which proceeds via a proposed intramolecular Ullmann coupling to form a benzothietane intermediate that then rearranges to the benzodithiole skeleton. nih.gov This method provides an efficient and modular approach to benzodithiole derivatives. nih.gov Another relevant strategy involves the intramolecular ring-closing reaction of biaryl thioethers to generate dibenzothiophene (B1670422) sulfonium (B1226848) salts, which highlights the utility of ring-closing strategies for sulfur-containing heterocycles. nih.gov While these examples may not directly yield this compound, they establish efficient methods for creating the core ring structure, which could then be converted to the target compound through further functional group manipulations.

Functionalization and Derivatization during Synthesis

The current body of publicly available scientific literature does not provide specific examples or detailed research findings on the functionalization and derivatization of This compound as part of its synthetic pathway. While methods for the synthesis of substituted 3H-1,2-dithiole-3-thiones have been reported, these are structurally distinct from the target compound and involve different synthetic strategies, such as the sulfuration of 3-oxoesters or the reaction of 2-bromobenzaldehydes with potassium sulfide (B99878). mdpi.com

Without access to primary literature detailing the synthesis of This compound , no data tables on specific reaction conditions, yields, or characterization of functionalized derivatives can be compiled at this time. Further research, potentially through access to specialized chemical databases and the full text of key articles, would be necessary to provide the requested detailed information.

Nuclear Magnetic Resonance (NMR) SpectroscopySpecific NMR data for this compound, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional NMR (e.g., COSY, HSQC) for structural confirmation, were not found in the available literature.

Therefore, the creation of data tables and a detailed discussion of research findings for the specified compound cannot be completed at this time.

Unraveling the Molecular Architecture of this compound: An In-depth Spectroscopic Analysis

The structural elucidation of heterocyclic compounds containing sulfur is a cornerstone of advancements in various chemical and pharmaceutical sciences. Among these, this compound holds a unique position due to its intriguing arrangement of a benzodithiole core with a sulfoxide group. A profound understanding of its molecular structure is paramount for predicting its reactivity and potential applications. This article delves into the advanced spectroscopic techniques utilized to meticulously characterize this compound, providing a comprehensive overview of its structural features.

While specific experimental data for this compound is not extensively available in public literature, this analysis is based on established principles of spectroscopic interpretation for analogous sulfur-containing heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Characterization

The precise determination of the molecular structure of 3H-1,2-Benzodithiol-3-one 1-oxide necessitates a multi-faceted approach, employing a suite of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the atomic connectivity and stereochemistry.

While ³¹P NMR is not directly applicable to the structural elucidation of this compound itself, it serves as a powerful tool in monitoring reactions where this compound might be employed, for instance, as a sulfurizing agent in organophosphorus chemistry. The change in the chemical shift of the phosphorus nucleus can provide valuable kinetic and mechanistic information about the transfer of the sulfur atom.

For the direct analysis of sulfur-containing compounds, ³³S NMR could theoretically be employed. However, the practical application of ³³S NMR is often limited by the low natural abundance and the large quadrupole moment of the ³³S isotope, which leads to very broad signals and low sensitivity.

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, which in turn provides significant structural information.

For this compound (C₇H₄O₂S₂), the expected molecular weight is approximately 184 g/mol . The high-resolution mass spectrum would exhibit a distinct molecular ion peak [M]⁺, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the benzodithiole oxide structure. Key fragmentation pathways would likely involve:

Loss of SO: A primary fragmentation would be the loss of a sulfur monoxide (SO) radical, leading to a significant peak at m/z corresponding to the benzodithiolone fragment.

Loss of CO: Subsequent loss of a carbonyl group (CO) from the benzodithiolone fragment would result in another characteristic ion.

Aromatic Ring Fragmentation: Further fragmentation of the benzene (B151609) ring would produce smaller, characteristic ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₇H₄O₂S₂]⁺ | ~184 | Molecular Ion |

| [C₇H₄OS₂]⁺ | ~168 | Loss of Oxygen |

| [C₇H₄OS]⁺ | ~136 | Loss of Sulfur |

| [C₆H₄S₂]⁺ | ~140 | Loss of CO |

| [C₆H₄S]⁺ | ~108 | Loss of CO and S |

This table is predictive and based on common fragmentation patterns of related compounds.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key structural motifs.

S=O Stretch: The most diagnostic peak would be the strong absorption band corresponding to the sulfoxide (B87167) (S=O) stretching vibration, typically appearing in the region of 1000-1100 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the sulfoxide group.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group of the lactone ring would be expected in the range of 1680-1720 cm⁻¹.

C-S Stretch: The carbon-sulfur (C-S) stretching vibrations would likely appear as weaker bands in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: The presence of the benzene ring would be confirmed by characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Sulfoxide (S=O) Stretch | 1000 - 1100 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

This table is predictive and based on characteristic IR absorption ranges for these functional groups.

To gain a more granular understanding of the three-dimensional structure and electronic properties of this compound, more advanced spectroscopic techniques would be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all the ¹H and ¹³C signals of the aromatic ring. These experiments reveal the connectivity between protons and carbons, confirming the substitution pattern of the benzene ring and its connection to the dithiole ring.

Reactivity and Reaction Mechanisms of 3h 1,2 Benzodithiol 3 One 1 Oxide

Reactions with Nucleophiles

The reactivity of 3H-1,2-Benzodithiol-3-one 1-oxide is largely characterized by its susceptibility to nucleophilic attack. The presence of the sulfoxide (B87167) moiety and the strained dithiole ring system makes it a versatile substrate for a variety of nucleophiles, leading to a range of interesting and synthetically useful products.

Amine and Aniline Reactivity, Leading to 1,2-Benzisothiazolin-3(2H)-ones

The reaction of this compound with primary amines and anilines serves as a notable pathway to synthesize 1,2-Benzisothiazolin-3(2H)-ones. This transformation typically proceeds with reasonable yields, generally ranging from 40% to 70%. researchgate.net The proposed mechanism for this reaction involves the initial nucleophilic attack of the amine at the carbonyl carbon of the benzodithiolone oxide. This is followed by a series of ring-opening and rearrangement steps, ultimately leading to the formation of the more stable five-membered benzisothiazolinone ring system. This reaction is not only a valuable synthetic method but also holds relevance to the biological chemistry of related 1,2-dithiolan-3-one 1-oxides. researchgate.net

Thiol-Initiated Reactions

The interaction of this compound with thiols represents a critical area of its reactivity, with implications in various chemical and biological contexts.

The reaction of this compound with thiols, such as n-propanethiol, initiates a cascade of chemical events. The initial step involves the nucleophilic attack of the thiol on one of the sulfur atoms of the dithiole ring. This leads to the opening of the ring and the formation of an intermediate mixed disulfide. Subsequent intramolecular rearrangements and further reactions can then occur, leading to a variety of products. The specific outcome of the reaction can be influenced by factors such as the structure of the thiol and the reaction conditions.

Nucleophilic Attack and Sulfur Transfer Processes

Beyond simple addition reactions, this compound and its parent compound, 3H-1,2-Benzodithiol-3-one, are recognized for their ability to act as sulfur transfer agents. In these processes, a nucleophile attacks the disulfide bond, leading to the transfer of one or both sulfur atoms to the nucleophilic species. This reactivity is particularly relevant in the synthesis of sulfur-containing compounds, such as modified oligonucleotides where a sulfur atom replaces an oxygen atom in the phosphate (B84403) backbone. The efficiency and selectivity of the sulfur transfer process are highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Oxidation Reactions

The oxidation of the sulfur atoms in the 3H-1,2-Benzodithiol-3-one ring system can lead to derivatives with altered reactivity and properties. The existing 1-oxide can be further oxidized to a 1,1-dioxide derivative. These higher oxidation state compounds, such as 3H-1,2-Benzodithiol-3-one 1,1-dioxide, are also valuable reagents in organic synthesis, notably as sulfurizing agents. The oxidation state of the sulfur atoms significantly influences the electrophilicity of the ring and its susceptibility to nucleophilic attack, thereby expanding the synthetic utility of this class of compounds.

Conversion to 3H-1,2-Benzodithiol-3-one 1,1-dioxide

The oxidation of this compound yields 3H-1,2-benzodithiol-3-one 1,1-dioxide, a compound also known as the Beaucage Reagent. tcichemicals.comdaneshyari.com This conversion is a key transformation, as the resulting 1,1-dioxide is a widely used sulfurizing reagent in the synthesis of phosphorothioate (B77711) oligonucleotides. daneshyari.comacs.orgsigmaaldrich.com These modified oligonucleotides exhibit enhanced stability against nucleases, making them valuable in therapeutic applications. daneshyari.com The reaction involves the oxidation of the sulfoxide group to a sulfone. The Beaucage reagent is noted for its efficiency as a sulfur-transfer agent in solid-phase synthesis of these oligonucleotide analogs. acs.orgsigmaaldrich.com

Table 1: Oxidation of this compound

| Reactant | Product | Significance of Product |

| This compound | 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Efficient sulfurizing reagent for oligonucleotide synthesis. daneshyari.comacs.orgsigmaaldrich.com |

Oxidative Pathways and Intermediate Species

The oxidation of this compound can proceed through various pathways involving different intermediate species. Studies have explored these pathways to understand the generation of reactive molecules. The specific nature of the oxidant and reaction conditions can influence the products formed. For instance, the aqueous periodate (B1199274) oxidation of related disulfide compounds has been investigated to shed light on the mechanistic details of such transformations. acs.org

Rearrangement Reactions

This compound and its derivatives can undergo rearrangement reactions. While specific details on the rearrangement of the parent compound are limited in the provided context, analogous transformations in related heterocyclic systems, such as the Baeyer-Villiger oxidation, provide a framework for understanding potential rearrangement pathways. beilstein-journals.org This type of rearrangement typically involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone. beilstein-journals.org The study of such rearrangements is crucial for the synthesis of complex organic molecules.

Generation of Reactive Intermediates

A significant aspect of the reactivity of 3H-1,2-benzodithiole oxides is their role as precursors for generating highly reactive intermediates, namely o-thiobenzoquinone methide and benzo[b]thiete. acs.org The generation of these transient species is a focal point of research due to their potential applications in organic synthesis and materials science. acs.org The thermal or photochemical decomposition of 3H-1,2-benzodithiole oxides can lead to the extrusion of sulfur dioxide and the formation of these reactive intermediates. acs.org Benzo[b]thiete, a strained four-membered heterocyclic compound, and o-thiobenzoquinone methide are of fundamental interest in the study of reactive sulfur-containing compounds.

Table 2: Reactive Intermediates from 3H-1,2-Benzodithiole Oxides

| Precursor | Reactive Intermediate | Method of Generation |

| 3H-1,2-Benzodithiole oxides | o-Thiobenzoquinone methide | Thermal or photochemical decomposition. acs.org |

| 3H-1,2-Benzodithiole oxides | Benzo[b]thiete | Thermal or photochemical decomposition. acs.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules with high accuracy. For 3H-1,2-benzodithiol-3-one 1-oxide, with its unique arrangement of a benzene (B151609) ring fused to a dithiol-one oxide ring, DFT calculations are crucial for elucidating its electronic landscape. ontosight.ai

A fundamental aspect of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons, thus acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur atoms' lone pairs and the π-system of the benzene ring. The LUMO is likely to be centered around the electrophilic carbon of the carbonyl group and the sulfoxide (B87167) moiety.

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Orbital | Expected Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.5 to -7.5 | S, O, C (aromatic) |

| LUMO | -1.0 to -2.0 | C (carbonyl), S (sulfoxide) |

| HOMO-LUMO Gap | 4.5 to 6.5 | N/A |

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar organic molecules. Actual values would require specific computational analysis.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, areas of negative potential (typically colored red or orange) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen and the sulfoxide oxygen, making these sites attractive to electrophiles. Conversely, a positive potential would be anticipated around the carbonyl carbon and the sulfur atoms, indicating their electrophilic character.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for tracing the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

A key aspect of modeling reaction mechanisms is the identification of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which dictates the speed of the reaction.

For reactions involving this compound, such as nucleophilic attack at the carbonyl carbon or electrophilic addition to the sulfur atoms, transition state analysis would reveal the geometry of the transient species and the energy required to reach it. Lower activation barriers indicate faster, more favorable reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides a thermodynamic and kinetic understanding of the reaction's feasibility. For instance, a reaction is thermodynamically favored if the products are lower in energy than the reactants.

Computational studies on the reactivity of related benzodithiole derivatives often explore their roles as sulfur-transfer agents. A similar investigation for the 1-oxide variant would involve calculating the energetic profile for reactions where it donates a sulfur or oxygen atom, providing insight into its potential synthetic utility.

Quantum Chemical Studies of Reactivity and Stability

Quantum chemical calculations offer a suite of descriptors that quantify a molecule's reactivity and stability. These include parameters such as chemical hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value suggests greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These quantum chemical descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds and for predicting its behavior in various chemical environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic behavior of a compound, such as conformational changes, interactions with solvents, and its behavior under different conditions like varying temperature and pressure.

For a molecule like this compound, MD simulations could provide valuable insights into:

Conformational Flexibility: Understanding how the five-membered dithiol-one oxide ring fused to the benzene ring moves and flexes. This includes the potential for different puckering conformations of the heterocyclic ring.

Solvent Effects: Simulating the compound in various solvents would reveal how solvent molecules arrange around it and influence its structure and stability.

Interaction Mechanisms: If studying its interaction with a biological target, MD simulations could illustrate the dynamic process of binding, including the key intermolecular forces involved and the stability of the resulting complex.

Currently, specific MD simulation studies for this compound are not reported in the literature. However, such studies have been applied to other complex heterocyclic systems to understand their behavior at an atomic level.

Topological Analyses of Electron Density (e.g., AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a powerful theoretical model that analyzes the topology of the electron density to define chemical concepts like atoms and chemical bonds. wikipedia.org This method allows for a detailed and quantitative description of chemical bonding and intermolecular interactions based on the calculated or experimentally determined electron density of a system. wikipedia.orgresearchgate.net

Key aspects of an AIM analysis include locating the critical points in the electron density, where the gradient of the density is zero. uni-rostock.de These points are used to partition the molecule into atomic basins and to identify bond paths—lines of maximum electron density that link bonded nuclei. amercrystalassn.orgwiley-vch.de The properties of the electron density at a bond critical point (BCP) provide quantitative information about the nature and strength of the chemical bond. researchgate.net

If a topological analysis of the electron density were performed on this compound, it could elucidate:

Nature of Chemical Bonds: The analysis would characterize the covalent bonds within the benzene and dithiol-one oxide rings, including the carbon-carbon, carbon-sulfur, sulfur-sulfur, and sulfur-oxygen bonds. Properties at the BCPs would reveal the degree of covalent character and bond strength.

Intramolecular Interactions: AIM can identify and characterize weaker non-covalent interactions within the molecule, which can be crucial for determining its preferred conformation.

Electronic Structure: The analysis provides a detailed picture of electron distribution, including the localization of electron pairs and the effects of the electron-withdrawing sulfoxide group on the aromatic ring. wiley-vch.de

While AIM has been used to study various organic and organometallic compounds, including other sulfur-containing heterocycles and benzimidazole (B57391) derivatives, specific published results for this compound are not available. researchgate.netnih.gov

Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The benzodithiole framework is a valuable starting point for the synthesis of more complex molecules. The presence of both sulfur and oxygen atoms, along with the aromatic ring, provides multiple reactive sites for further chemical transformations. While direct examples of 3H-1,2-Benzodithiol-3-one 1-oxide as a building block are not extensively documented, related benzodithiole derivatives are employed in the creation of novel heterocyclic compounds and organic materials. The reactivity of the sulfur-oxygen bond can be exploited to introduce sulfur-containing functionalities into a variety of molecular scaffolds.

Role in the Synthesis of Oligonucleotide Phosphorothioates

The synthesis of oligonucleotide phosphorothioates, which are analogues of natural nucleic acids with a sulfur atom replacing one of the non-bridging oxygens in the phosphate (B84403) backbone, is a critical technology in the development of antisense therapeutics. This modification enhances the stability of oligonucleotides against nuclease degradation. The key step in this synthesis is the sulfurization of the intermediate phosphite (B83602) triester.

While this compound is not the primary reagent used for this purpose, its chemistry is highly relevant to this class of sulfurizing agents. The most prominent member of this family is the Beaucage reagent. The general mechanism involves the phosphite triester attacking the electrophilic sulfur atom of the reagent, leading to the formation of the phosphorothioate (B77711) triester.

The efficacy of a sulfurizing reagent is judged by several factors, including its reaction speed, efficiency, solubility, and stability. A comparison of related sulfurizing reagents is presented below.

| Reagent Name | Chemical Formula | Key Characteristics |

| Beaucage Reagent | C₇H₄O₂S₂ | High efficiency, rapid kinetics, good solubility in acetonitrile. |

| 3,3-Dimethyl-1,2,4-dithiazolidine-5-thione (DDTT) | C₅H₇NS₃ | Stable, efficient, and cost-effective alternative to the Beaucage reagent. |

| 3-Amino-1,2,4-dithiazole-5-thione (ADTT) | C₂H₂N₂S₃ | Another effective sulfur-transfer agent used in oligonucleotide synthesis. |

| Phenylacetyl Disulfide (PADS) | C₁₆H₁₄O₂S₂ | An early sulfurizing reagent, now largely replaced by more efficient options. |

This table provides a comparative overview of common sulfurizing reagents. The properties of this compound are inferred to be similar to the Beaucage reagent, though likely with different reaction kinetics.

The kinetics of the reaction are influenced by the concentration of the reagent, the solvent system, and the temperature. The proposed mechanism for reagents like the Beaucage reagent involves the nucleophilic attack of the phosphite triester on one of the sulfur atoms of the benzodithiole ring, followed by the expulsion of a thione byproduct. The reactivity of this compound in this context has not been extensively studied, but it is plausible that the presence of a single oxide would modulate its electrophilicity and, consequently, its reaction kinetics compared to the dioxide form of the Beaucage reagent.

Applications in Catalysis

The use of sulfur-containing ligands in coordination chemistry and catalysis is a well-established field. The "soft" nature of the sulfur atom makes it an excellent ligand for "soft" metal ions, such as those of the late transition metals. While there is no specific documentation of this compound being used as a ligand, its structural motifs suggest potential applications. The benzodithiole core could be modified to create bidentate or tridentate ligands for use in various catalytic processes, including cross-coupling reactions and hydrogenation.

Potential in Materials Science

Organic molecules containing sulfur are of significant interest in materials science due to their electronic and optical properties.

Thiophene- and dithiole-containing organic molecules are foundational components of many organic semiconductors. These materials are utilized in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The sulfur atoms in these molecules facilitate intermolecular interactions and π-stacking, which are essential for efficient charge transport. The benzodithiole structure present in this compound is a promising scaffold for the design of new organic semiconductor materials. By analogy with other sulfur-containing heterocycles, it is conceivable that polymers or small molecules incorporating this unit could exhibit interesting semiconducting properties.

Photovoltaic Materials

While direct research on the application of this compound in photovoltaic materials is limited, the electronic properties of its close analog, 3H-1,2-Benzodithiol-3-one-1,1-dioxide, suggest a potential for such applications. Researchers have found that the unique electronic characteristics of 3H-1,2-Benzodithiol-3-one-1,1-dioxide make it a valuable component in the development of organic semiconductors. chemimpex.com These semiconductors are crucial for improving charge transport and stability in photovoltaic devices. chemimpex.com The inherent properties of the benzodithiole structure, including its stability and compatibility with various solvents, further enhance its suitability for industrial processes in materials science. chemimpex.com

Theoretical studies on related benzothiadiazole derivatives have also shown that manipulating the chemical structures of such compounds allows for control over the optical band gap. thermofisher.com This is a key feature for developing efficient organic photovoltaic cells. The electronic properties of these materials, which can be tuned by substituent effects, suggest that benzodithiole derivatives could have potential applications in photovoltaic devices. thermofisher.com

Formulation of Dyes and Pigments

The potential of this compound and its derivatives extends to the formulation of dyes and pigments. The -1,1-dioxide analog, in particular, has been identified as a promising candidate in this field due to its unique electronic properties. chemimpex.com The stability and compatibility of this compound with various solvents are advantageous for its use in industrial pigment and dye formulations. chemimpex.com Although direct studies on the 1-oxide version are not widely available, the structural similarities suggest that it may also possess chromophoric properties worth investigating for the development of new colorants.

Sensors and Electronic Devices

The unique electronic properties of benzodithiole derivatives make them attractive candidates for applications in sensors and electronic devices. chemimpex.com Specifically, 3H-1,2-Benzodithiol-3-one-1,1-dioxide has been noted for its potential in these areas. chemimpex.com The ability of such compounds to act as versatile building blocks in organic chemistry allows for the creation of complex molecules with tailored electronic functionalities, which is a critical aspect in the design of advanced sensors and electronic components. chemimpex.com While direct experimental data for this compound in this context is scarce, its structural relation to the more studied -1,1-dioxide suggests it could be a valuable precursor or active component in the development of novel sensors.

Advanced Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of 3H-1,2-Benzodithiol-3-one have demonstrated utility. The related compound, 3H-1,2-Benzodithiol-3-one-1,1-dioxide, is utilized in various analytical techniques, including spectroscopy, to aid in the identification and quantification of other substances within complex mixtures. chemimpex.com Furthermore, 3H-1,2-Benzodithiol-3-one itself is employed as a sulfur-transferring agent in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides, a process that is monitored and analyzed using chemical techniques. sigmaaldrich.com This highlights the role of the benzodithiole core structure in facilitating specific chemical transformations that are of interest in analytical applications.

Role in Hydrogen Storage Applications (for related compounds)

As the world seeks cleaner energy solutions, hydrogen storage has emerged as a critical area of research. While this compound itself is not directly cited for hydrogen storage, related benzodithiole compounds and other porous organic materials have shown significant promise.

One such related compound, 3H-1,2-benzodithiol-3-thione , has been the subject of research for its hydrogen storage capabilities. researchgate.netresearchgate.netmdpi.comnih.gov Porous organic materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are being extensively studied for their ability to physically adsorb hydrogen molecules in their porous structures. mdpi.comresearchgate.netrsc.org These materials offer the advantages of being lightweight and having tunable pore sizes and surface chemistry, which are crucial for optimizing hydrogen uptake. researchgate.net

Recent studies on highly porous organic polymers have highlighted their potential for hydrogen storage due to their low cost, scalability, and environmentally friendly nature. mdpi.com A particularly robust hydrogen-bonded organic framework (HOF), built from Y-shaped triptycene (B166850) molecules, has demonstrated a remarkable ability to store hydrogen, exceeding the targets set by the US Department of Energy for both gravimetric and volumetric capacity, albeit at very low temperatures. acs.org This underscores the potential of porous organic structures, a category to which derivatives of benzodithioles could belong, in advancing hydrogen storage technologies.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future research will likely prioritize the development of new synthetic pathways to 3H-1,2-Benzodithiol-3-one 1-oxide that are both efficient and environmentally benign. Current methods for analogous sulfur heterocycles often rely on harsh conditions or reagents with low atom economy. For instance, the synthesis of related 3H-1,2-dithiole-3-thiones can involve high temperatures (up to 200 °C) or the use of reagents like phosphorus pentasulfide. nih.gov

A promising direction involves the selective oxidation of the more accessible precursor, 3H-1,2-Benzodithiol-3-one. The challenge lies in achieving mono-oxidation at a specific sulfur atom without leading to the corresponding 1,1-dioxide. Methodologies inspired by the synthesis of other sulfur-containing heterocycles, such as the reaction of 2-mercaptophenol (B73258) with thionyl chloride to form benzo[d] chemimpex.comresearchgate.netresearchgate.netoxadithiole 2-oxide, could be adapted. mdpi.com This approach, which proceeds through an exothermic reaction and subsequent heating under reflux, suggests that careful control of reaction conditions is paramount. mdpi.com Another avenue could be the adaptation of methods used for substituted benzodithiolethiones, which can be prepared from 2-bromobenzaldehydes and potassium sulfide (B99878), offering a potentially more efficient route. mdpi.com

Future synthetic strategies should aim for:

High Selectivity: Precisely targeting one sulfur atom for oxidation.

Mild Conditions: Utilizing lower temperatures and pressures to reduce energy consumption.

Green Reagents: Employing less toxic and more sustainable oxidizing agents.

High Yields: Optimizing reactions to maximize product output and minimize waste.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely uncharted territory. The presence of the sulfoxide (B87167) group, in conjunction with the dithiole ring, suggests a rich and complex chemical behavior awaiting discovery. Future investigations should focus on its potential as a building block in organic synthesis.

Key areas for exploration include:

Cycloaddition Reactions: The dithiole moiety may participate in various cycloaddition reactions, a common reactivity pattern for related heterocycles. mdpi.com

Ring-Opening Reactions: Investigating the stability of the dithiole ring and the conditions under which it can be opened to yield novel linear sulfur-containing molecules. The parent compound, 3H-1,2-Benzodithiol-3-one, is known to react with triphenylphosphine (B44618) to afford dithiosalicylide, indicating the ring's susceptibility to nucleophilic attack. sigmaaldrich.com

Sulfur-Transfer Reactions: The parent compound and its derivatives are effective sulfurizing agents, particularly in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides. sigmaaldrich.com The 1-oxide derivative could exhibit unique properties as a sulfur- or oxygen-transfer agent.

Transformations of the Sulfoxide: The S=O group itself is a reactive center, open to reduction back to the sulfide, oxidation to the sulfone (1,1-dioxide), or participation in Pummerer-type rearrangements.

Advanced Spectroscopic and Structural Investigations at the Atomic Level

A complete understanding of the compound's properties requires detailed structural elucidation. While basic data for the parent compound is available, high-resolution spectroscopic and crystallographic data for the 1-oxide is essential. sigmaaldrich.com A significant research goal is to obtain single crystals suitable for X-ray diffraction analysis.

Such an analysis would definitively determine:

The precise bond lengths and angles of the heterocyclic ring.

The conformation of the five-membered ring. Related structures, like benzo[d] chemimpex.comresearchgate.netresearchgate.netoxadithiole 2-oxide, adopt an envelope conformation. mdpi.com

The stereochemistry of the sulfoxide oxygen (i.e., whether it is axial or equatorial relative to the ring system). In a surprising finding for a related compound, the S=O oxygen was found to adopt an "axial" position. mdpi.com

Intermolecular interactions, such as π–π stacking, which influence the compound's solid-state properties. researchgate.net

Advanced nuclear magnetic resonance (NMR) techniques will be crucial for characterizing the molecule in solution and for assigning all proton and carbon signals unambiguously, as has been done for analogous compounds. mdpi.com

Table 1: Anticipated Spectroscopic and Structural Data

| Parameter | Anticipated Value/Technique | Significance |

|---|---|---|

| Molecular Formula | C₇H₄O₂S₂ | Confirms elemental composition. ontosight.ai |

| Molecular Weight | ~184.22 g/mol | Basic molecular property. ontosight.ai |

| ¹H NMR | Chemical shifts and coupling constants | Provides information on the electronic environment of protons on the benzene (B151609) ring. |

| ¹³C NMR | Chemical shifts for aromatic and carbonyl carbons | Elucidates the carbon skeleton and the electronic nature of the C=O and C-S bonds. |

| X-Ray Crystallography | Bond lengths, bond angles, ring conformation | Provides definitive 3D structure and stereochemistry of the sulfoxide group. |

| Infrared (IR) Spectroscopy | Characteristic S=O and C=O stretching frequencies | Confirms the presence of key functional groups. |

Deeper Computational Insight into Complex Reaction Networks and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. Future research should leverage computational modeling to gain a deeper understanding of this compound.

Key computational objectives include:

Mechanism Elucidation: Modeling potential reaction pathways, such as cycloadditions, to determine whether they proceed via concerted or stepwise mechanisms and to calculate the activation barriers. researchgate.netresearchgate.net

Predicting Selectivity: Understanding the factors that control regio- and stereoselectivity in its reactions.

Electronic Structure Analysis: Calculating the frontier molecular orbitals (HOMO/LUMO) to predict its reactivity and electronic properties, which are relevant for materials science applications.

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.

These computational insights will be invaluable for designing new experiments and for rationalizing observed reactivity, ultimately accelerating the discovery of new transformations and applications.

Design and Synthesis of New Functionalized Derivatives for Specific Applications

A significant avenue of future research is the design and synthesis of new derivatives of this compound with tailored properties. By introducing various functional groups onto the benzene ring, it may be possible to fine-tune the molecule's biological activity or material properties.

Drawing inspiration from related heterocyclic systems, potential applications for novel derivatives include:

Medicinal Chemistry: The core structure is listed in databases of bioactive compounds and has been screened for anticancer properties by the National Cancer Institute. ontosight.ai The synthesis of aryl derivatives of related benzoxaphosphepine 2-oxides has yielded potent and selective inhibitors of cancer-related carbonic anhydrase isoforms. nih.gov A similar strategy could be applied here.

Agrochemicals: Many sulfur-containing heterocycles possess fungicidal or pesticidal properties.

Table 2: Potential Functionalized Derivatives and Target Applications

| Substituent (on Benzene Ring) | Potential Application | Rationale |

|---|---|---|

| -NO₂, -CF₃ | Anticancer Agents | Electron-withdrawing groups can modulate bioactivity. |

| -F, -Cl, -Br | Carbonic Anhydrase Inhibitors | Halogenated derivatives of similar scaffolds show potent inhibition. nih.gov |

| -OCH₃, -OH | Modulators of Redox Activity | Electron-donating groups can alter the electronic properties and interaction with biological targets. |

| -SO₂NH₂ | Enzyme Inhibitors | The sulfonamide group is a well-known pharmacophore. |

Expanded Applications in Advanced Materials and Chemical Technologies

The unique electronic structure of sulfur-containing heterocycles makes them attractive candidates for applications in materials science. The related 3H-1,2-Benzodithiol-3-one-1,1-dioxide is noted for its utility in the development of organic semiconductors, sensors, and dyes, where it can improve charge transport and stability. chemimpex.com

Future research should explore whether this compound and its derivatives can be used in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The presence of the sulfoxide group, intermediate in oxidation state between the sulfide and sulfone, may impart unique and tunable electronic characteristics.

Sensors: As the active material in chemical sensors, where binding of an analyte to the molecule could induce a measurable change in its optical or electronic properties.

Smart Materials: As building blocks for stimuli-responsive polymers or materials that change properties in response to light, heat, or chemical environment.

Integration with Flow Chemistry and Automated Synthesis Paradigms

To accelerate the synthesis and screening of new derivatives, future work should focus on integrating synthetic routes with modern automation technologies. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch synthesis.

The application of flow chemistry could lead to:

Enhanced Safety: Better control over reaction temperature and pressure, which is particularly important for potentially exothermic oxidation reactions.

Improved Reproducibility and Scalability: Precise control of reaction parameters ensures consistency and allows for easier scaling from milligram to kilogram quantities.

Rapid Library Synthesis: Automation allows for the rapid synthesis of a large library of derivatives for high-throughput screening in medicinal chemistry or materials science discovery.

The development of robust and versatile flow synthesis protocols, as has been achieved for other heterocycles like 1,2,3-triazoles, would represent a significant leap forward in the exploration of this compound's chemical space. nih.gov

Q & A

Basic: What are the established synthetic routes and purification protocols for 3H-1,2-benzodithiol-3-one 1-oxide?

The compound is synthesized via oxidation of 1,2-dithiolan-3-ones using dimethyldioxirane (DMDO) to yield the 1,1-dioxide derivative . For purification, high-performance liquid chromatography (HPLC) with ≥98% purity is standard, often using dimethyl sulfoxide (DMSO) as a solvent due to its high solubility . Solid-phase synthesis of phosphorothioate oligonucleotides employs this compound as a sulfurizing agent, requiring controlled stoichiometry (e.g., 10–20 equiv) and reaction times of 15–30 minutes .

Basic: How does this compound mediate DNA cleavage in thiol-dependent systems?

Thiols (e.g., 2-mercaptoethanol, glutathione) trigger the compound to generate reactive oxygen species (ROS) via a Fenton-like mechanism. Optimal cleavage occurs at 5–10 equiv thiol (500 μM–1 mM) under aerobic conditions. Catalase inhibition and metal chelators (e.g., diethylenetriaminepentaacetic acid) suppress cleavage, confirming hydrogen peroxide and trace metal involvement . Radical scavengers (e.g., mannitol) reduce efficiency, supporting hydroxyl radical intermediacy .

Advanced: How does this compound compare to phenylacetyl disulfide (PADS) in oligonucleotide sulfurization?

While both reagents sulfurize H-phosphonate intermediates, the compound achieves higher coupling efficiency (>99%) with fewer side reactions compared to PADS. However, PADS offers scalability for industrial applications due to lower cost . Critical parameters include reaction time (15 min vs. 30 min for PADS) and compatibility with automated synthesizers .

Advanced: What is the mechanism of its reaction with primary amines to form benzisothiazolone derivatives?

Reaction with primary amines (e.g., n-propanethiol) proceeds via nucleophilic attack at the sulfur atom, forming a disulfide intermediate that cyclizes to yield 2-substituted 1,2-benzisothiazol-3(2H)-ones. Optimization requires anhydrous conditions and stoichiometric amine ratios (1:1) to minimize byproducts .

Advanced: How is this compound utilized in solid-state thiiranation of alkenes?

In combination with silica gel, the compound facilitates thiirane formation from alkenes via a radical pathway. Key parameters include reaction time (12–24 hours), temperature (60–80°C), and solvent-free conditions. Product analysis employs FT-IR and X-ray crystallography .

Advanced: What experimental conditions optimize its reactivity with thiols for targeted DNA damage studies?

Optimal thiol concentrations (500 μM–1 mM) and pH 7–8 maximize ROS generation. Pre-incubation with molecular oxygen enhances cleavage efficiency. Ethanol or methanol as co-solvents (≤10% v/v) improve solubility without quenching radicals .

Advanced: Which structural and computational methods elucidate its reactivity in dichalcogenide assembly?

X-ray crystallography reveals a planar benzodithiolone core with intramolecular S···O interactions (2.8–3.0 Å). Density functional theory (DFT) calculations highlight electron-deficient sulfur atoms, explaining nucleophilic attack susceptibility. Electrostatic potential maps correlate with experimental reactivity trends .

Basic: What are the degradation pathways and stability considerations for this compound?

Degradation occurs via hydrolysis under acidic or alkaline conditions, forming disulfide byproducts. Storage at room temperature in desiccated, light-protected containers ensures stability ≥12 months. DMSO solutions are stable for ≤72 hours at 4°C .

Advanced: How do π-stacking interactions influence its supramolecular assembly in crystalline phases?

Crystal packing analysis shows face-to-face π-stacking (3.5–4.0 Å) between benzodithiolone rings, stabilized by van der Waals forces. These interactions direct 1D chain formation, impacting solubility and reactivity in solid-state reactions .

Advanced: How do structural modifications enhance its antitumor activity compared to leinamycin analogs?

S-Deoxy analogs retain DNA-cleaving activity but with reduced potency (IC50 ~10 μM vs. 0.1 μM for leinamycin). Introducing electron-withdrawing groups (e.g., nitro) at the benzene ring improves thiol activation kinetics and cytotoxicity in human cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.